molecular formula C10H17NO5 B4908493 2-Methoxyethyl 1-(1-methoxy-1-oxopropan-2-yl)aziridine-2-carboxylate

2-Methoxyethyl 1-(1-methoxy-1-oxopropan-2-yl)aziridine-2-carboxylate

Cat. No.: B4908493
M. Wt: 231.25 g/mol
InChI Key: WCTPTWXEZZFTIO-UHFFFAOYSA-N
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Description

2-Methoxyethyl 1-(1-methoxy-1-oxopropan-2-yl)aziridine-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features an aziridine ring, which is known for its high reactivity due to the ring strain, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 1-(1-methoxy-1-oxopropan-2-yl)aziridine-2-carboxylate typically involves the reaction of 2-methoxyethylamine with an appropriate aziridine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the aziridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 1-(1-methoxy-1-oxopropan-2-yl)aziridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aziridine ring can participate in nucleophilic substitution reactions due to its ring strain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to open the aziridine ring.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aziridines or open-chain amines.

Scientific Research Applications

2-Methoxyethyl 1-(1-methoxy-1-oxopropan-2-yl)aziridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with aziridine moieties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 1-(1-methoxy-1-oxopropan-2-yl)aziridine-2-carboxylate involves its high reactivity due to the aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can target various molecular pathways, depending on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl 1-(1-methoxy-1-oxopropan-2-yl)aziridine-2-carboxylate is unique due to its aziridine ring, which imparts high reactivity and versatility in chemical reactions. This distinguishes it from other compounds that may lack such a reactive functional group.

Properties

IUPAC Name

2-methoxyethyl 1-(1-methoxy-1-oxopropan-2-yl)aziridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-7(9(12)15-3)11-6-8(11)10(13)16-5-4-14-2/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTPTWXEZZFTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1CC1C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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